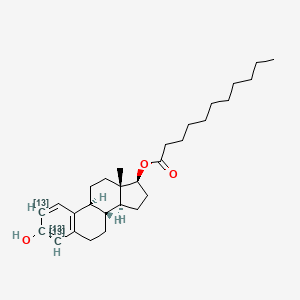

Estradiol undecylate-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H44O3 |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |

InChI |

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1/i13+1,20+1,22+1 |

InChI Key |

TXHUMRBWIWWBGW-LMIBZJTISA-N |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=[13CH][13C](=[13CH]4)O)C |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of Estradiol Undecylate-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Estradiol (B170435) Undecylate-13C3, a stable isotope-labeled version of the long-acting estrogen, estradiol undecylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of endocrinology, pharmacology, and analytical chemistry. The guide details the physicochemical properties of the compound, outlines relevant experimental protocols, and illustrates key biological pathways associated with its active metabolite, estradiol.

Core Chemical Properties

Estradiol Undecylate-13C3 is a synthetic derivative of the natural estrogen, 17β-estradiol. The incorporation of three carbon-13 isotopes into the estradiol core provides a valuable tool for a range of research applications, primarily as an internal standard in quantitative mass spectrometry-based assays.

| Property | Value | Reference |

| Chemical Name | 17β-Estradiol-2,3,4-13C3 Undecanoate | [] |

| Synonyms | 3,17β-Dihydroxy-1,3,5(10)-estratriene-2,3,4-13C3 17-undecanoate | [] |

| Molecular Formula | C₂₆¹³C₃H₄₄O₃ | [] |

| Molecular Weight | 443.66 g/mol | [] |

| Labeled CAS Number | 2482467-27-4 | [] |

| Unlabeled CAS Number | 3571-53-7 | [] |

| Chemical Purity | Typically ≥95% | [] |

| Isotopic Purity | Typically ≥98% for 13C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile (B52724). | |

| Storage Conditions | Store at -20°C in a dry, dark place. | [] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the handling, synthesis, purification, and analysis of this compound. It is important to note that these are general procedures and may require optimization for specific experimental contexts.

Safe Handling of Isotopically Labeled Steroids

Working with isotopically labeled compounds, including this compound, requires adherence to standard laboratory safety procedures. Although carbon-13 is a stable, non-radioactive isotope, the compound itself is a potent estrogen and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the powdered form or preparing solutions.

-

Containment: Use appropriate containment measures to prevent dissemination of the compound.

-

Waste Disposal: Dispose of waste containing the compound in accordance with institutional and local regulations for chemical waste.

General Synthesis of Estradiol Esters

The synthesis of estradiol esters, such as estradiol undecylate, typically involves the esterification of the 17β-hydroxyl group of estradiol with the corresponding acyl chloride or anhydride (B1165640). The synthesis of the 13C-labeled version would start with 13C-labeled estradiol.

A Generalized Protocol for Esterification:

-

Dissolution: Dissolve 17β-Estradiol-13C3 in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add undecanoyl chloride or undecanoic anhydride to the solution, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Quench the reaction by adding water or a dilute aqueous acid solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Washing: Wash the organic layer with water, a dilute base solution (e.g., sodium bicarbonate) to remove unreacted acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of Estradiol Esters

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common method for this purpose.

A Generalized Protocol for Column Chromatography:

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with pure hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Methods

LC-MS/MS is the primary analytical technique where this compound is utilized as an internal standard for the accurate quantification of unlabeled estradiol undecylate or its metabolite, estradiol, in biological matrices.

A Generalized LC-MS/MS Protocol for Estradiol Analysis:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a biological sample (e.g., 500 µL of serum), add a known amount of this compound internal standard solution.

-

Add an extraction solvent (e.g., 3 mL of methyl tert-butyl ether - MTBE), vortex thoroughly, and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis[2].

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase gradient, for example, of water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive or negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte (unlabeled estradiol or its undecylate ester) and the internal standard (this compound).

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of this compound. The presence of the 13C labels will result in specific signals in the 13C NMR spectrum and characteristic couplings in the 1H NMR spectrum.

A Generalized NMR Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6).

-

Data Acquisition: Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule and the position of the 13C labels.

Biological Pathways and Mechanisms of Action

Estradiol undecylate is a prodrug that, after administration, is slowly hydrolyzed by esterases in the body to release 17β-estradiol, the active hormone. Therefore, the biological effects of this compound are mediated by estradiol. Estradiol exerts its effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression.

Caption: Classical genomic estrogen signaling pathway.

Non-Genomic Signaling Pathways

Estradiol can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane.

Caption: Simplified overview of non-genomic estrogen signaling pathways.

Estradiol Metabolism

Estradiol is primarily metabolized in the liver through hydroxylation and subsequent conjugation.

Caption: Major metabolic pathways of estradiol.

Conclusion

This compound is an indispensable tool for researchers engaged in the study of estrogen pharmacology and metabolism. Its well-defined chemical properties and its function as a stable isotope-labeled internal standard enable precise and accurate quantification of its unlabeled counterpart and its active metabolite, estradiol, in complex biological matrices. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective utilization of this compound in a research setting. As with any scientific endeavor, the specific application will dictate the necessary optimizations of the described methods.

References

An In-depth Technical Guide to the Synthesis and Characterization of Estradiol Undecylate-13C3

This technical guide provides a comprehensive overview of the synthesis and characterization of Estradiol (B170435) Undecylate-13C3, an isotopically labeled form of estradiol undecylate. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism studies.

Introduction

Estradiol undecylate is a long-acting prodrug of estradiol, the primary female sex hormone.[1] Upon administration, it is slowly hydrolyzed by esterases to release estradiol.[1] The introduction of three carbon-13 atoms (¹³C₃) into the estradiol core creates a stable isotope-labeled internal standard, invaluable for quantitative analysis in complex biological matrices by mass spectrometry. This guide details the synthetic route to Estradiol Undecylate-13C3 and the analytical methods for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 17β-Estradiol-13C3 with undecanoic acid. This reaction is typically carried out in the presence of a coupling agent and a catalyst.

Experimental Protocol: Synthesis

Materials:

-

17β-Estradiol-2,3,4-¹³C₃

-

Undecanoic acid

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve 17β-Estradiol-2,3,4-¹³C₃ in anhydrous dichloromethane (DCM).

-

Add undecanoic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized by a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed. The presence of the undecanoate ester at the C17 position and the ¹³C labels in the A-ring of the steroid nucleus will result in characteristic signals.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard 1D ¹H and ¹³C spectra. 2D correlation experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

The following table summarizes the expected chemical shifts for key protons and carbons. The chemical shifts for the ¹³C-labeled carbons will appear as enhanced signals in the ¹³C NMR spectrum.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Estradiol Core | ||

| C2-¹³C | Aromatic region | ~115-120 |

| C3-¹³C | - | ~150-155 |

| C4-¹³C | Aromatic region | ~110-115 |

| C17-H | ~4.6 | ~80-85 |

| C18-H₃ | ~0.8 | ~10-15 |

| Undecanoate Chain | ||

| C1' (C=O) | - | ~170-175 |

| C2'-H₂ | ~2.3 | ~30-35 |

| -(CH₂)₈- | ~1.2-1.6 | ~20-30 |

| -CH₃ | ~0.9 | ~10-15 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The isotopic labeling will result in a molecular ion peak that is 3 Da higher than the unlabeled analog.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS).

| Parameter | Value |

| Molecular Formula | C₂₆¹³C₃H₄₄O₃ |

| Monoisotopic Mass | 443.339 g/mol |

| [M+H]⁺ | m/z 444.346 |

| [M+Na]⁺ | m/z 466.328 |

| Key Fragment Ions | Fragmentation of the undecanoate chain and cleavage of the steroid D-ring are expected. Characteristic fragments of the estradiol core will be shifted by +3 m/z units. |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. A reversed-phase method is typically used.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[2] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

| Parameter | Specification |

| Purity | ≥98% (by peak area) |

| Retention Time | Dependent on the specific HPLC conditions, but should be a single major peak. |

Biological Context: Estrogen Signaling Pathway

Estradiol, the active metabolite of this compound, exerts its biological effects by binding to estrogen receptors (ERs). The classical signaling pathway involves the binding of estradiol to ERα or ERβ in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.[3][4][5]

Caption: Classical estrogen signaling pathway.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided protocols for synthesis, NMR, mass spectrometry, and HPLC, along with the expected analytical data, serve as a valuable resource for researchers working with this important isotopically labeled compound. The inclusion of the estrogen signaling pathway provides a biological context for its application in metabolic and drug development studies.

References

Estradiol Undecylate-13C3: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Estradiol (B170435) Undecylate-13C3, a stable isotope-labeled analog of Estradiol Undecylate, and its critical applications in modern research. This document details its primary use as an internal standard in mass spectrometry-based bioanalysis, its role in pharmacokinetic and metabolic studies, and the underlying principles of its application. Detailed experimental protocols and quantitative data are presented to facilitate its integration into drug development and endocrine research.

Introduction to Estradiol Undecylate-13C3

This compound is a synthetic derivative of estradiol, a primary female sex hormone. It is a prodrug, meaning it is biologically inactive until it is metabolized in the body to the active form, estradiol. The undecylate ester moiety significantly increases the lipophilicity of the molecule, allowing for a prolonged release and duration of action when administered.

The key feature of this compound is the incorporation of three heavy carbon-13 isotopes (¹³C) into the estradiol backbone. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in studies requiring high precision and accuracy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆¹³C₃H₄₄O₃ |

| Molecular Weight | Approx. 443.67 g/mol |

| Isotopic Purity | Typically >98% |

| Chemical Structure | Estradiol with a C17β undecanoate ester, labeled with three ¹³C atoms in the A-ring. |

Core Applications in Research

The primary application of this compound in a research setting is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (ID-MS). This technique is the gold standard for the accurate measurement of endogenous and exogenous compounds in complex biological matrices.

Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules. In such assays, an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.

This compound, after its in-vivo or in-vitro hydrolysis to Estradiol-13C3, serves as an ideal internal standard for the quantification of unlabeled estradiol. Its physicochemical properties are nearly identical to the analyte of interest (unlabeled estradiol), ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass due to the ¹³C atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies

The use of ¹³C-labeled prodrugs like this compound is instrumental in Drug Metabolism and Pharmacokinetics (DMPK) studies. By administering the labeled compound, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous estradiol.

This approach allows for:

-

Accurate Bioavailability Studies: Differentiating the administered drug from endogenous levels.

-

Metabolite Identification: Tracing the metabolic fate of the estradiol moiety.

-

Pharmacokinetic Modeling: Precise determination of key PK parameters such as half-life, clearance, and volume of distribution.

Experimental Protocols

While specific protocols may vary between laboratories, the following provides a detailed methodology for a typical experiment involving the quantification of estradiol using an internal standard derived from this compound.

Quantification of Estradiol in Human Serum by LC-MS/MS

This protocol outlines the steps for sample preparation and analysis for the quantification of estradiol in serum samples, a common requirement in clinical and preclinical research.

Materials and Reagents:

-

Human serum samples

-

This compound (as the source of the internal standard, Estradiol-13C3)

-

Methyl tert-butyl ether (MTBE)

-

Water (HPLC-grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of serum sample, add 25 µL of the internal standard working solution (Estradiol-13C3, derived from the hydrolysis of a known concentration of this compound).

-

Vortex for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution to separate estradiol from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both unlabeled estradiol and Estradiol-13C3.

-

-

-

Quantitative Data and Performance

The following table summarizes typical quantitative parameters for a validated LC-MS/MS method for estradiol using a stable isotope-labeled internal standard.

| Parameter | Typical Value |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pg/mL |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery | > 85% |

Visualizations: Pathways and Workflows

Estradiol Signaling Pathway

Estradiol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ), which are located in the nucleus and at the plasma membrane. The following diagram illustrates the genomic and non-genomic signaling pathways of estradiol.

Caption: Estradiol genomic and non-genomic signaling pathways.

Experimental Workflow for Estradiol Quantification

The following diagram outlines the logical flow of a typical bioanalytical workflow for the quantification of estradiol using this compound as the source for the internal standard.

Caption: Workflow for estradiol quantification via LC-MS/MS.

Prodrug Activation and Analysis Logic

This diagram illustrates the in-vivo conversion of the labeled prodrug and its role in the analytical process.

Caption: Prodrug activation and analytical logic.

Conclusion

This compound is a sophisticated and essential tool for researchers in endocrinology, pharmacology, and drug development. Its primary role as a precursor to a stable isotope-labeled internal standard enables the highly accurate and precise quantification of estradiol in biological matrices by LC-MS/MS. This capability is fundamental for robust pharmacokinetic, metabolic, and clinical studies. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective implementation of this compound in advanced research settings.

A Technical Guide to the Mechanism and Application of Estradiol Undecylate-¹³C₃ as an Internal Standard in Quantitative Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide details the core mechanism of action of Estradiol (B170435) Undecylate-¹³C₃ as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. It covers the principles of isotope dilution mass spectrometry, provides a representative experimental protocol, and summarizes expected analytical performance.

Introduction: The Gold Standard for Quantitative Accuracy

Estradiol undecylate is a long-acting ester of estradiol, a primary female sex hormone. Accurate quantification of this compound in complex biological matrices, such as plasma or serum, is critical for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for such analyses due to its high sensitivity and selectivity.[1]

However, the accuracy and precision of LC-MS/MS quantification can be compromised by variability during sample preparation and analysis.[2] Factors such as analyte loss during extraction, inconsistent injection volumes, and matrix effects (ion suppression or enhancement) can all introduce significant error.[3] To correct for these variations, an internal standard (IS) is employed.

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[4][5] Estradiol Undecylate-¹³C₃ serves as the quintessential SIL-IS for the quantification of estradiol undecylate. By incorporating three heavy carbon-¹³ isotopes into the estradiol core structure, the molecule's mass is increased by 3 Daltons without significantly altering its chemical and physical properties. This near-identical behavior is the key to its function, allowing it to track and compensate for analytical variability from extraction to detection, a principle known as isotope dilution mass spectrometry.

Core Mechanism of Action: Correction Through Co-elution and Ratiometric Analysis

The fundamental role of an internal standard is to correct for variations in the analytical process.[3] A known, constant amount of Estradiol Undecylate-¹³C₃ is added to every sample, calibrator, and quality control standard at the very beginning of the sample preparation workflow.[2] Because the SIL-IS is chemically and physically almost identical to the unlabeled analyte, it experiences the same procedural losses and matrix effects.[2]

Key Correction Principles:

-

Compensation for Extraction Inefficiency: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any physical loss of the target analyte will be matched by a proportional loss of the SIL-IS.

-

Correction for Matrix Effects: In LC-MS/MS, co-eluting components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. Since Estradiol Undecylate-¹³C₃ has the same retention time (co-elutes) and ionization characteristics as the analyte, it is affected by the same degree of ion suppression or enhancement.[2]

-

Ratiometric Quantification: The mass spectrometer differentiates between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the SIL-IS's peak area.[2] Because both signals are affected proportionally by variability, their ratio remains constant and directly proportional to the analyte's concentration.

The following diagram illustrates the logical basis of quantification using a SIL-IS.

Representative Experimental Protocol

While a specific validated method for Estradiol Undecylate may vary, the following protocol outlines a typical workflow for its quantification in human serum using LC-MS/MS.

3.1 Materials and Reagents

-

Analytes: Estradiol undecylate and Estradiol Undecylate-¹³C₃ (as internal standard solution, e.g., 10 ng/mL in methanol).

-

Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE).

-

Reagents: Formic acid, ammonium (B1175870) fluoride.

-

Human serum (drug-free) for calibration standards and quality controls.

3.2 Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

-

Add 50 µL of the Estradiol Undecylate-¹³C₃ internal standard solution. Vortex briefly to mix.

-

Add 1 mL of MTBE to the tube.

-

Vortex vigorously for 5 minutes to extract the analytes into the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) and transfer to an autosampler vial for analysis.

3.3 LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for retaining the lipophilic ester.

-

Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient Elution: A gradient starting from ~50% B, ramping up to >95% B to elute the highly nonpolar estradiol undecylate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions (Hypothetical):

-

Estradiol Undecylate: Q1 m/z 441.3 → Q3 m/z 271.2 (corresponding to the estradiol core)

-

Estradiol Undecylate-¹³C₃ (IS): Q1 m/z 444.3 → Q3 m/z 274.2 (a +3 Da shift)

-

The following diagram illustrates this experimental workflow.

Expected Analytical Performance

While specific performance data for an estradiol undecylate assay is not publicly available, the performance of LC-MS/MS methods for the parent compound, estradiol, using a SIL-IS provides a strong benchmark for expected results.[1] The use of a dedicated SIL-IS like Estradiol Undecylate-¹³C₃ is critical for achieving the high levels of precision and accuracy required for regulated bioanalysis.

The table below summarizes typical performance characteristics for a highly sensitive estradiol LC-MS/MS assay, which are representative of the performance that would be expected for an estradiol undecylate assay.

| Parameter | Typical Performance Characteristic | Reference |

| Linearity Range | 0.2 - 10311.6 pmol/L (r² > 0.99) | [1] |

| Lower Limit of Quantification (LLOQ) | 7.5 pmol/L | [1] |

| Lower Limit of Detection (LOD) | 2.8 pmol/L | [1] |

| Intra-laboratory Precision (%CV) | 3.0% - 10.1% | [1] |

| Accuracy (% Bias) | Within ±15% | [1] |

| Carryover | < 1.0% | [1] |

Conclusion

Estradiol Undecylate-¹³C₃ is an indispensable tool for the accurate and precise quantification of estradiol undecylate in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to meticulously track and correct for variability throughout the entire analytical workflow.[2][4] By enabling ratiometric analysis, the use of this SIL-IS effectively negates the impact of procedural losses and matrix effects, leading to highly reliable and reproducible data essential for research, drug development, and clinical applications.

References

- 1. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

The Dawn of a Labeled Era: A Technical History of Estradiol Esters in Research

An in-depth exploration of the discovery, synthesis, and application of labeled estradiol (B170435) esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these pivotal tools in endocrinology and molecular imaging.

Introduction

The study of estrogen signaling, a cornerstone of reproductive biology, oncology, and endocrinology, was revolutionized by the advent of labeled estradiol esters. These molecular probes, tagged with radioactive isotopes, provided an unprecedented window into the intricate mechanisms of hormone action, enabling the discovery of the estrogen receptor and paving the way for advanced diagnostic imaging techniques. This technical guide delves into the history of these critical research tools, from their initial synthesis to their modern-day applications, offering a detailed overview of the experimental protocols and quantitative data that have defined the field.

A Historical Perspective: From Discovery to Imaging

The journey of labeled estradiol esters began with the pioneering work of Dr. Elwood Jensen in the mid-20th century. His research, aimed at understanding how estrogens exert their effects on target tissues, led to the synthesis of tritiated ([³H]) estradiol. In a landmark experiment in 1958, Jensen administered this radiolabeled estrogen to rats and observed its selective uptake and retention in estrogen-responsive tissues like the uterus and vagina.[1][2] This pivotal finding provided the first direct evidence for the existence of a specific binding protein for estrogen, which he termed the "estrogen receptor."[1][3][4] This discovery, made possible by the use of a labeled hormone, fundamentally transformed our understanding of hormone action and laid the groundwork for the entire field of nuclear hormone receptors.[3][5]

Following the success of tritiated estradiol in elucidating the estrogen receptor, researchers began to explore other radioisotopes for labeling estradiol and its derivatives. The 1970s and 1980s saw the development of radioiodinated estradiol esters, primarily using iodine-125 (B85253) (¹²⁵I) and iodine-131 (B157037) (¹³¹I).[6][7] These gamma-emitting isotopes offered the potential for in vivo imaging studies, moving beyond the in vitro and ex vivo experiments possible with the beta-emitting tritium. Early studies with radioiodinated estrogens, such as 16α-[¹²⁵I]iodoestradiol, demonstrated their ability to bind to the estrogen receptor and accumulate in target tissues, although challenges with in vivo stability and nonspecific binding were encountered.[6][8]

The quest for a positron-emitting radiolabel for estradiol, suitable for Positron Emission Tomography (PET) imaging, culminated in the development of 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES) in the 1980s.[9] This fluorine-18 (B77423) labeled analog of estradiol proved to be a highly effective imaging agent, allowing for the non-invasive visualization and quantification of estrogen receptor expression in vivo.[9][10] The success of [¹⁸F]FES in clinical studies for breast cancer imaging has been a major milestone, providing a valuable tool for patient stratification and monitoring response to endocrine therapy.[10]

Quantitative Data on Labeled Estradiol Esters

The development of various labeled estradiol esters has been accompanied by extensive characterization of their biochemical and pharmacokinetic properties. The following tables summarize key quantitative data for some of the most significant labeled estradiol esters.

| Labeled Estradiol Ester | Isotope | ER Binding Affinity (Kd or IC50) | Specific Activity (Ci/mmol or GBq/µmol) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference(s) |

| [³H]Estradiol | ³H | ~0.05 - 0.1 nM (Kd) | High (variable) | N/A | >97% | [11] |

| 16α-[¹²⁵I]Iodoestradiol | ¹²⁵I | ~0.42 nmol/l (Kd) | High | N/A | N/A | [2] |

| [¹³¹I]EITE | ¹³¹I | 36.47 nM (IC50) | 12.45 ± 3.16 GBq/µmol | 71.49 ± 0.56% | >98% | [12] |

| [¹³¹I]MITE | ¹³¹I | 61.83 nM (IC50) | 20.02 ± 4.23 GBq/µmol | 31.02 ± 1.32% | >98% | [12] |

| [¹⁸F]Fluoroestradiol ([¹⁸F]FES) | ¹⁸F | 0.13 nM (Kd) | 279 ± 75 GBq/μmol | 15% - 40% | >99% | [13][14] |

Table 1: Key Properties of Selected Labeled Estradiol Esters. This table provides a comparative overview of the binding affinity, specific activity, and synthesis parameters for commonly used tritiated, radioiodinated, and fluorinated estradiol esters.

| Labeled Estradiol Ester | Animal Model | Target Organ/Tumor | Uptake (%ID/g or T/M ratio) | Time Point | Reference(s) |

| 17α-[¹²⁵I]Iodovinylestradiol | Rat | Uterus | 0.296-0.437 %ID-kg/g | 6 h | [7] |

| 16α-[¹²⁵I]Iodoestradiol | Rat (DMBA-induced tumor) | Tumor | 8.7 (Tumor/Blood ratio) | 1 h | [8] |

| [¹³¹I]EITE | Mouse (MCF-7 tumor) | Tumor | 6.59 (T/M ratio) | 1 h | [12] |

| [¹³¹I]MITE | Mouse (MCF-7 tumor) | Tumor | 3.69 (T/M ratio) | 2 h | [12] |

| [¹⁸F]FHNP | Mouse (SKOV3 xenograft) | Tumor | Lower than [¹⁸F]FES | N/A | [14] |

Table 2: In Vivo Uptake of Selected Labeled Estradiol Esters. This table summarizes the in vivo biodistribution data for various radioiodinated and fluorinated estradiol esters in different animal models, highlighting their uptake in target tissues and tumors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of labeled estradiol esters.

Synthesis of 16α-[¹⁸F]Fluoro-17β-estradiol ([¹⁸F]FES)

This protocol describes a common automated synthesis method for [¹⁸F]FES.

Materials:

-

GE TRACERlab® MXFDG synthesis module

-

ABX® disposable cassette for [¹⁸F]FES synthesis

-

3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE) precursor

-

[¹⁸F]Fluoride

-

Ethanol

-

Hydrochloric acid (1 N)

-

Sodium hydroxide (B78521) (1 N)

-

Sodium acetate (B1210297) (1 N)

-

C18 Sep-Pak cartridge

-

Alumina N Sep-Pak cartridge

-

Sterile water for injection

-

Sterile vials

Procedure:

-

[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron target is passed through a QMA (quaternary methylammonium) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

Elution: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and gentle heating to remove water. This step is typically repeated two to three times with the addition of acetonitrile to ensure complete drying.

-

Radiofluorination: The MMSE precursor, dissolved in acetonitrile, is added to the dried [¹⁸F]F⁻/Kryptofix complex in the reaction vessel. The reaction mixture is heated at a specific temperature (e.g., 110°C) for a defined period (e.g., 10 minutes) to facilitate the nucleophilic substitution reaction.

-

Hydrolysis: After cooling, a solution of hydrochloric acid is added to the reaction mixture, which is then heated to hydrolyze the protecting groups.

-

Neutralization: The reaction mixture is neutralized with a solution of sodium hydroxide and sodium acetate.

-

Purification: The crude product is passed through a series of Sep-Pak cartridges (e.g., C18 and Alumina N) to remove unreacted [¹⁸F]fluoride and other impurities. The purified [¹⁸F]FES is eluted from the C18 cartridge with ethanol.

-

Formulation: The final product is diluted with sterile water for injection and passed through a sterile filter into a sterile vial.

Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard competitive binding assay to determine the binding affinity of a test compound for the estrogen receptor using a radiolabeled estradiol.

Materials:

-

Rat uterine cytosol (source of estrogen receptor)

-

[³H]Estradiol (radioligand)

-

Test compound (unlabeled competitor)

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a standard unlabeled estradiol solution in the assay buffer.

-

Incubation: In a series of tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [³H]estradiol, and varying concentrations of either the unlabeled estradiol (for the standard curve) or the test compound. Include tubes for total binding (only [³H]estradiol and cytosol) and non-specific binding (with a large excess of unlabeled estradiol).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold DCC suspension to each tube (except for total counts) and incubate for a short period (e.g., 10 minutes) on ice. The charcoal adsorbs the free [³H]estradiol.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal.

-

Counting: Transfer a portion of the supernatant (containing the receptor-bound [³H]estradiol) from each tube to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]estradiol). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]

In Vivo Biodistribution of a Radiolabeled Estradiol Ester

This protocol describes a typical procedure for evaluating the in vivo distribution of a radiolabeled estradiol ester in a rodent model.

Materials:

-

Radiolabeled estradiol ester (e.g., [¹³¹I]EITE)

-

Female rats or mice (e.g., Sprague-Dawley rats)

-

Saline for injection

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles

-

Gamma counter

-

Dissection tools

-

Tubes for organ collection

-

Balance

Procedure:

-

Animal Preparation: Acclimatize the animals to the housing conditions. For studies involving hormone-responsive tumors, tumor cells (e.g., MCF-7) may be implanted prior to the study.

-

Dose Preparation: Prepare a solution of the radiolabeled estradiol ester in sterile saline at a known concentration.

-

Injection: Anesthetize the animals and inject a known amount of the radiolabeled compound via a suitable route (e.g., tail vein injection).

-

Time Points: At predetermined time points after injection (e.g., 30 min, 1 h, 2 h, 4 h), euthanize a group of animals.

-

Organ Harvesting: Dissect the animals and carefully collect various organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, uterus, ovaries, and tumor, if applicable).

-

Weighing and Counting: Weigh each collected tissue sample and measure the radioactivity in each sample using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).

-

Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point. The uptake in target tissues can be compared to non-target tissues to determine the specificity of the radiotracer. Target-to-muscle or target-to-blood ratios are often calculated to assess imaging potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of estradiol and a typical experimental workflow for the evaluation of a novel labeled estradiol ester.

Caption: Estrogen signaling pathways, illustrating both the classical genomic pathway involving nuclear receptors and the rapid nongenomic pathway initiated at the cell membrane.

Caption: A typical experimental workflow for the development and evaluation of a novel labeled estradiol ester for research and imaging applications.

Conclusion

The discovery and development of labeled estradiol esters represent a landmark achievement in biomedical research. From the initial use of tritiated estradiol that led to the identification of the estrogen receptor to the sophisticated radioiodinated and fluorinated derivatives used in modern molecular imaging, these compounds have been indispensable tools. This guide has provided a comprehensive overview of their history, quantitative properties, and the experimental methodologies that underpin their use. As our understanding of estrogen signaling continues to evolve, the development of novel and improved labeled estradiol esters will undoubtedly remain at the forefront of research, driving new discoveries and enhancing our ability to diagnose and treat estrogen-related diseases.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Comparison of [3H]oestradiol and [125I]oestradiol as ligands for oestrogen receptor determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the distribution of radioiodinated-E-17 alpha-iodovinyl-11 beta-methoxyestradiol and 2-iodo-1,1-bis(4-hydroxyphenyl)-phenylethylene estrogens in the immature female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioiodinated estrogen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioiodinated estrogen derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Synthesis and evaluation of radioiodinated estrogens for diagnosis and therapy of male urogenital tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear medicine - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Synthesis and evaluation of radioiodinated estrogens for diagnosis and therapy of male urogenital tumours - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00114H [pubs.rsc.org]

- 12. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Estradiol Undecylate-13C3: Molecular Characteristics, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and biological context of Estradiol (B170435) Undecylate-13C3. This isotopically labeled version of Estradiol Undecylate is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Molecular Structure and Weight

Estradiol Undecylate is an ester of estradiol, a potent estrogenic hormone. The undecylate ester at the C17β position significantly increases its lipophilicity and metabolic stability, resulting in a prolonged duration of action. The 13C3 isotopologue is specifically labeled with three heavy carbon isotopes in the phenolic A-ring of the estradiol molecule.

Chemical and Physical Properties

| Property | Estradiol Undecylate | Estradiol Undecylate-13C3 |

| Molecular Formula | C29H44O3 | C26¹³C3H44O3 |

| Molecular Weight | ~440.7 g/mol [1][2] | 443.64 g/mol [3][4][5][6] |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate[1][2] | Not available |

| CAS Number | 3571-53-7[1][2][7] | 2482467-27-4[4][5][6] |

| Synonyms | Estradiol 17-undecanoate, Delestrec, Primogyn Depot[1] | Estradiol undecanoate (2,3,4-¹³C₃) |

Biological Context and Signaling Pathway

Estradiol undecylate acts as a prodrug, being hydrolyzed in the body to release estradiol.[8] Estradiol exerts its biological effects primarily through the activation of estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[2] The binding of estradiol to these receptors initiates a cascade of molecular events that modulate the expression of a wide array of genes. This signaling is critical in the development and functioning of the female reproductive system and also plays significant roles in bone metabolism, cardiovascular health, and neural function.

The estrogen signaling pathway is complex, involving both genomic and non-genomic actions. The genomic pathway, which is the classical mechanism, involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the DNA, thereby regulating gene transcription.[2] Non-genomic pathways are initiated at the cell membrane and involve rapid signaling cascades.

Below is a diagram illustrating the generalized estrogen receptor signaling pathway.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays. Its utility lies in its chemical identity to the unlabeled analyte, allowing it to co-elute and ionize similarly, while its mass difference enables distinct detection.

General Protocol for Quantification of Estradiol Esters in Biological Matrices using LC-MS/MS:

While a specific, validated protocol for this compound is not publicly available and would require development, the following outlines a general workflow adaptable for this purpose.

1. Sample Preparation:

-

Matrix: Serum, plasma, or tissue homogenate.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the extraction process.

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to isolate the analyte and internal standard from the biological matrix.

-

LLE Example: Extraction with a non-polar solvent such as methyl tert-butyl ether (MTBE) or hexane/ethyl acetate.

-

SPE Example: Use of a C18 or mixed-mode cation exchange cartridge.

-

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, derivatization of the phenolic hydroxyl group can be performed. However, modern sensitive mass spectrometers may not require this step.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the liquid chromatography mobile phase.

2. Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

3. Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for estrogens due to the acidic nature of the phenolic hydroxyl group.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the unlabeled Estradiol Undecylate and the 13C3-labeled internal standard. The +3 Da mass shift of the internal standard will be reflected in its precursor and potentially fragment ions.

-

Example Transitions (Hypothetical):

-

Estradiol Undecylate: [M-H]⁻ → fragment ion

-

This compound: [M+3-H]⁻ → corresponding fragment ion

-

-

4. Data Analysis:

-

The peak area ratio of the analyte to the internal standard is calculated.

-

A calibration curve is constructed by analyzing standards of known concentrations with a constant amount of the internal standard.

-

The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Below is a workflow diagram illustrating the experimental process.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, endocrinology, and drug metabolism. Its well-defined molecular weight and structure, coupled with its role as an internal standard, allow for highly accurate and precise quantification of Estradiol Undecylate. Understanding its biological action through the estrogen signaling pathway provides the necessary context for interpreting the quantitative data obtained from experimental studies. The methodologies outlined in this guide, while general, provide a solid foundation for the development of specific and validated assays for this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. | Semantic Scholar [semanticscholar.org]

- 5. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estradiol undecylate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Isotopic Purity of Estradiol Undecylate-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Estradiol (B170435) Undecylate-¹³C₃, a critical parameter for its application in research and drug development. This document details the quantitative specifications, the methodologies for its determination, and the biological pathway in which this compound acts as a prodrug.

Quantitative Data Summary

Estradiol Undecylate-¹³C₃ is a stable isotope-labeled version of Estradiol Undecylate, where three carbon atoms on the A-ring of the estradiol molecule are replaced with Carbon-13. This labeling is crucial for its use as an internal standard in quantitative bioanalysis by mass spectrometry. The isotopic purity and chemical purity are key specifications that determine its suitability for these applications.

| Parameter | Specification | Source |

| Isotopic Enrichment | 98% | Cambridge Isotope Laboratories, Inc. |

| Chemical Purity | 95% | Cambridge Isotope Laboratories, Inc., Eurisotop |

| Labeling | 2,3,4-¹³C₃ | Cambridge Isotope Laboratories, Inc. |

Mechanism of Action: A Prodrug Approach

Estradiol Undecylate, including its ¹³C₃-labeled form, functions as a long-acting prodrug of estradiol.[1][2] The undecanoate ester at the C17β position significantly increases the lipophilicity of the molecule. When administered, typically via intramuscular injection in an oil-based vehicle, it forms a depot from which it is slowly released into the bloodstream.[1] In the body, esterases hydrolyze the undecanoate ester, releasing the active hormone, estradiol, and undecanoic acid.[1] The liberated estradiol then binds to estrogen receptors (ERα and ERβ) to elicit its biological effects.[3]

Signaling Pathway

The following diagram illustrates the conversion of Estradiol Undecylate-¹³C₃ to ¹³C₃-Estradiol and the subsequent genomic signaling pathway of estradiol.

Caption: Prodrug activation and genomic signaling of Estradiol.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of ¹³C-labeled compounds is crucial to ensure the accuracy of quantitative studies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry is a highly sensitive method to determine the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Experimental Workflow:

Caption: Workflow for isotopic purity analysis by LC-MS.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve Estradiol Undecylate-¹³C₃ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Prepare a corresponding solution of unlabeled Estradiol Undecylate as a reference standard.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B is used to elute the analyte and separate it from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺ is used (e.g., m/z 450-460).

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Acquire the mass spectra for both the labeled and unlabeled standards.

-

For the unlabeled standard, determine the natural abundance of isotopes (M, M+1, M+2, etc.).

-

For the Estradiol Undecylate-¹³C₃ sample, measure the ion intensities for the M+3 (the desired labeled species) and other isotopologues (M, M+1, M+2).

-

The isotopic enrichment is calculated by determining the relative abundance of the ¹³C₃-labeled species compared to the total abundance of all isotopic species, after correcting for the natural isotopic abundance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and quantify the enrichment. ¹³C NMR is particularly powerful for this purpose.

Experimental Workflow:

Caption: Workflow for isotopic purity analysis by NMR.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of Estradiol Undecylate-¹³C₃ (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Prepare a similar sample of unlabeled Estradiol Undecylate for comparison.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard ¹³C observe pulse sequence with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the carbon atoms of interest) is crucial for accurate quantification.

-

Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the ¹³C-labeled carbons (in the aromatic region for 2,3,4-¹³C₃ labeling) and a well-resolved signal from an unlabeled carbon in the molecule (e.g., a carbonyl carbon or a carbon in the undecanoate chain).

-

The isotopic enrichment is determined by comparing the integral of the labeled carbon signals to the integral of the unlabeled carbon signal, taking into account the number of nuclei contributing to each signal. The spectrum of the unlabeled compound is used to confirm signal assignments and to observe the natural abundance ¹³C signals.

-

Conclusion

The isotopic purity of Estradiol Undecylate-¹³C₃ is a critical quality attribute that underpins its utility in sensitive and accurate bioanalytical assays. The combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust framework for the comprehensive characterization of this important research compound. The methodologies and data presented in this guide are intended to support researchers in the effective application of Estradiol Undecylate-¹³C₃ in their studies.

References

Commercial Availability and Technical Guide for Estradiol Undecylate-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and a representative experimental application of Estradiol (B170435) Undecylate-13C3. This isotopically labeled version of estradiol undecylate serves as a critical tool in metabolism, metabolomics, and clinical mass spectrometry applications, primarily as an internal standard for the accurate quantification of estradiol undecylate and its metabolites.

Commercial Availability

Estradiol Undecylate-13C3 is available from several specialized chemical suppliers. The product is typically intended for research use only. Below is a summary of offerings from key suppliers.

| Supplier | Product Name | CAS Number (Labeled) | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Notes |

| MedChemExpress | This compound | 2482467-27-4 | C₂₆¹³C₃H₄₄O₃ | 443.64 | >98% | Stable isotope.[1] |

| Cambridge Isotope Laboratories, Inc. | Estradiol undecanoate (2,3,4-¹³C₃, 98%) CP 95% | 2482467-27-4 | C₂₆*C₃H₄₄O₃ | 443.64 | 95% | Sold as a neat individual compound.[2][3] |

| Eurisotop | ESTRADIOL UNDECANOATE (2,3,4-13C3, 98%) CP 95% 100 UG/ML IN METHANOL (B129727) | Not specified | Not specified | Not specified | 95% | Provided as a solution in methanol.[4] |

Physicochemical Properties

| Property | Value | Source |

| Unlabeled CAS Number | 3571-53-7 | [2][3] |

| Synonyms | 17β-Estradiol-13C3 Undecanoate, 3,17β-Dihydroxy-1,3,5,(10)-estratriene-[13C3] undecanoate | [2][3] |

| Storage Temperature | Store in freezer (-20°C). Protect from light. | [2][3] |

Experimental Protocol: Quantification of Estradiol in Human Serum using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a representative method for the quantification of endogenous estradiol in human serum samples. This compound serves as an internal standard to correct for matrix effects and variations during sample preparation and analysis.

1. Materials and Reagents

-

This compound

-

Estradiol (unlabeled standard)

-

Human serum (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Quality Controls

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

IS Working Solution: Dilute the IS stock solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled estradiol into drug-free human serum.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of estradiol in drug-free human serum.

3. Sample Preparation (Solid Phase Extraction)

-

Thaw serum samples, calibration standards, and QC samples on ice.

-

To 200 µL of each sample, add 20 µL of the IS working solution (10 ng/mL this compound).

-

Vortex mix for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate estradiol from other endogenous components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Estradiol: Monitor appropriate precursor and product ion transitions.

-

Estradiol-13C3 (from hydrolyzed IS): Monitor the corresponding mass-shifted transitions. The exact m/z values will depend on the fragmentation of the de-esterified labeled estradiol.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

5. Data Analysis

-

Integrate the peak areas for both estradiol and the Estradiol-13C3 internal standard.

-

Calculate the peak area ratio (Estradiol / Estradiol-13C3 IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for Estradiol Quantification.

Estradiol Signaling Pathway

Estradiol, the active hormone released from estradiol undecylate, exerts its biological effects primarily through two pathways: a genomic (classical) pathway and a non-genomic (rapid) pathway.

Caption: Simplified Estradiol Signaling Pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Estradiol undecanoate (2,3,4-¹³Câ, 98%) CP 95% - Cambridge Isotope Laboratories, CLM-10404-0.001 [isotope.com]

- 3. Estradiol undecanoate (2,3,4-¹³Câ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. ESTRADIOL UNDECANOATE (2,3,4-13C3, 98%) CP 95% 100 UG/ML IN METHANOL | Eurisotop [eurisotop.com]

Estradiol Undecylate-13C3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Estradiol (B170435) undecylate-13C3, an isotopically labeled form of the estrogen prodrug, estradiol undecylate. Given the critical role of labeled compounds in pharmacokinetic and metabolic studies, ensuring their integrity is paramount for data accuracy and reproducibility. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment, drawing upon established principles of steroid chemistry and pharmaceutical stability testing guidelines.

Introduction to Estradiol Undecylate-13C3

Estradiol undecylate is a long-acting ester of estradiol, a primary female sex hormone. The incorporation of three carbon-13 (¹³C) isotopes into the undecylate chain creates this compound. This stable isotope labeling allows the molecule to be used as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies, without altering its fundamental chemical properties.[1][2][3] The stability of such labeled compounds is a critical factor that can influence the outcomes of research and development projects.[4]

Stability Profile of this compound

2.1 Potential Degradation Pathways

-

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would cleave the undecanoate side chain to yield estradiol and undecanoic acid-13C3. This reaction can be catalyzed by acidic or basic conditions and is also influenced by temperature.

-

Oxidation: The steroidal core of estradiol is subject to oxidative degradation. The phenolic A-ring and the C-17 hydroxyl group are potential sites of oxidation, which can be initiated by exposure to light, oxygen, or oxidizing agents. This can lead to the formation of various degradation products, including estrone (B1671321) and further oxidized species.[7][8]

Below is a diagram illustrating the potential degradation pathways for estradiol undecylate.

2.2 Stability-Indicating Parameters

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities. For this compound, key parameters to monitor during stability studies are summarized in the table below.

| Parameter | Method | Purpose |

| Appearance | Visual Inspection | To detect changes in physical state, color, or clarity. |

| Assay | HPLC-UV, LC-MS/MS | To quantify the amount of remaining this compound. |

| Related Substances | HPLC-UV, LC-MS/MS | To detect, identify, and quantify degradation products and other impurities. |

| Isotopic Purity | Mass Spectrometry | To ensure the integrity of the ¹³C label. |

| Water Content | Karl Fischer Titration | To assess the potential for hydrolytic degradation. |

Recommended Storage Conditions

Proper storage is crucial for maintaining the stability and purity of this compound. General guidelines for the storage of steroid active pharmaceutical ingredients (APIs) are applicable and should be followed.[9][10][11][12]

| Condition | Recommendation | Rationale |

| Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) | To minimize the rate of chemical degradation. Some APIs may require colder conditions for long-term stability.[13] |

| Humidity | Controlled Low Humidity (e.g., <60% RH) | To prevent hydrolysis of the ester linkage. |

| Light | Protect from Light | To prevent photo-degradation of the steroid nucleus. Store in light-resistant containers. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. |

| Container | Well-closed, non-reactive container | To prevent contamination and interaction with the container material. |

Note: Always refer to the manufacturer's Certificate of Analysis for specific storage recommendations.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a combination of forced degradation and long-term stability studies should be conducted, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]

4.1 Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[19][20][21][22][23]

4.1.1 General Protocol

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at multiple time points to track the degradation process.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS/MS method to separate and identify the parent compound and its degradation products.

4.2 Long-Term Stability Studies

Long-term stability studies are designed to evaluate the stability of the substance under recommended storage conditions over a prolonged period.

4.2.1 General Protocol

-

Batch Selection: Use at least one representative batch of this compound.

-

Storage Conditions: Store samples under the proposed long-term storage conditions (e.g., 25°C/60% RH and 5°C).

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Parameters: At each time point, test for the stability-indicating parameters listed in Table 1.

The following diagram outlines a typical workflow for a stability testing program.

Estradiol Signaling Pathway

Understanding the biological context in which this compound will be used is important. After administration, estradiol undecylate is hydrolyzed to estradiol, which then exerts its physiological effects by binding to estrogen receptors (ERα and ERβ). The following diagram provides a simplified overview of the classical genomic signaling pathway of estradiol.

Conclusion

While specific stability data for this compound is not publicly available, a comprehensive understanding of its stability can be formulated based on the known chemistry of estradiol esters and established pharmaceutical stability testing principles. The primary risks to its stability are hydrolysis and oxidation. Adherence to appropriate storage conditions, including controlled temperature, protection from light and moisture, is essential to ensure the integrity of this critical research compound. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment of this compound, which is crucial for its reliable use in scientific research and drug development.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. symeres.com [symeres.com]

- 4. mdpi.com [mdpi.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diversity of estrogen biodegradation pathways and application in environmental bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 [frontiersin.org]

- 9. The Storage Conditions For APIs And Medicines [octagonchem.com]